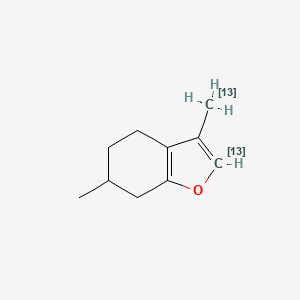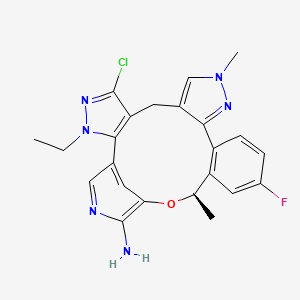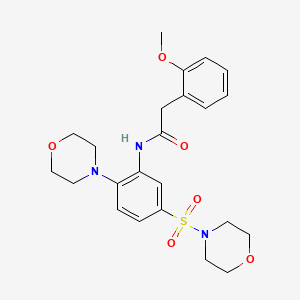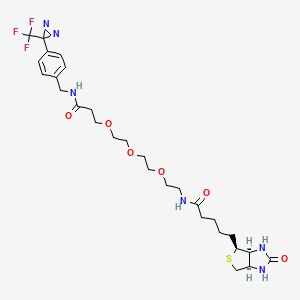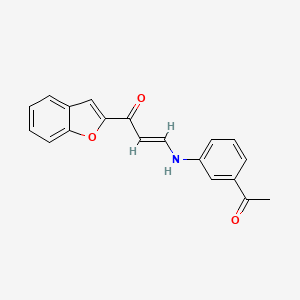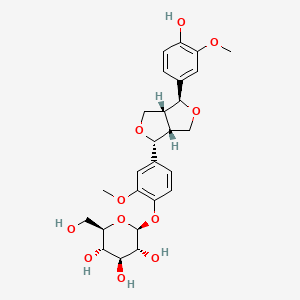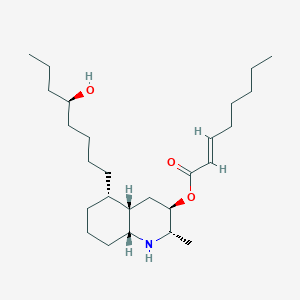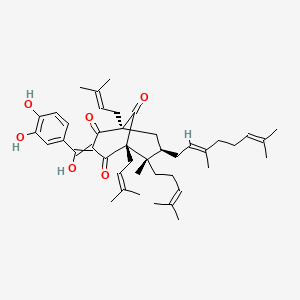
Guttiferone G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guttiferone G involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the acylphloroglucinol core followed by prenylation and cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. biotransformation methods using endophytic fungi have been explored as an alternative approach . These fungi can convert precursor molecules into this compound under controlled conditions, offering a more sustainable production method .
化学反应分析
Types of Reactions
Guttiferone G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can occur at the prenyl groups or the acylphloroglucinol core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and properties .
科学研究应用
Guttiferone G has a wide range of scientific research applications:
作用机制
The mechanism of action of Guttiferone G involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by regulating autophagy and interacting with proteins like heat shock protein family A member 8 (HSPA8).
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
相似化合物的比较
Similar Compounds
Guttiferone A: Another PPAP with similar biological activities but different structural features.
Oblongifolin C: A related compound with potent anticancer properties.
Guttiferone K: Known for its anticancer and autophagy-regulating activities.
Uniqueness
Guttiferone G is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar compounds .
属性
分子式 |
C43H58O6 |
|---|---|
分子量 |
670.9 g/mol |
IUPAC 名称 |
(1R,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36?/t33-,41+,42+,43-/m1/s1 |
InChI 键 |
HIGOXQQRSUDJCL-CIFXSQKRSA-N |
手性 SMILES |
CC(=CCC/C(=C/C[C@@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)([C@@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


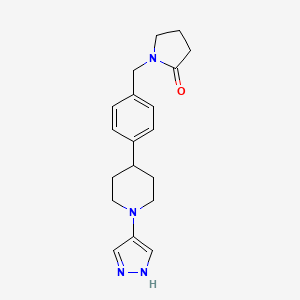

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
